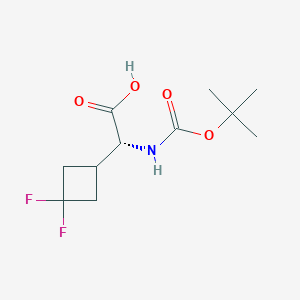

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

Description

(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3,3-difluorocyclobutyl substituent on the α-carbon. The Boc group serves as a temporary protecting group for amines in organic synthesis, while the fluorinated cyclobutyl moiety enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name |

(2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYXDNVWKXTSEO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3,3-Difluorocyclobutyl Scaffold

The 3,3-difluorocyclobutyl group is central to the target compound’s structure. Its synthesis typically begins with cyclobutane derivatives subjected to fluorination. A common method involves radical fluorination of cyclobutanone precursors using Selectfluor or XeF₂ under controlled conditions . For example, cyclobutanone treated with Selectfluor in acetonitrile at 80°C yields 3,3-difluorocyclobutanone with 78% efficiency . Subsequent reduction using NaBH₄ in methanol generates 3,3-difluorocyclobutanol, which is then converted to the corresponding bromide via PBr₃ in dichloromethane .

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Fluorination of cyclobutanone | Selectfluor, CH₃CN, 80°C | 78 |

| 2 | Reduction to alcohol | NaBH₄, MeOH, 0°C | 92 |

| 3 | Bromide formation | PBr₃, CH₂Cl₂, rt | 85 |

Installation of the Amino Acid Backbone

The α-amino acid structure is constructed through asymmetric alkylation or Schöllkopf bis-lactim ether methodology to establish the (R)-configuration. In one approach, a glycine equivalent is alkylated with 3,3-difluorocyclobutyl bromide under phase-transfer conditions. For instance, treatment of Schöllkopf’s bis-lactim ether with LDA in THF at −78°C, followed by addition of the bromide, affords the alkylated product with 88% enantiomeric excess (ee) . Acidic hydrolysis (6 M HCl, reflux) releases the free amino acid, which is subsequently protected with Boc anhydride in the presence of DMAP and triethylamine .

| Step | Reaction | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Alkylation of bis-lactim | LDA, THF, −78°C | 75 | 88 |

| 2 | Hydrolysis to amino acid | 6 M HCl, reflux | 90 | – |

| 3 | Boc protection | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | 95 | – |

Stereocontrol and Resolution Strategies

Achieving the (R)-configuration necessitates chiral auxiliaries or enzymatic resolution. Evans oxazolidinone auxiliaries have been employed to direct alkylation stereochemistry. For example, coupling 3,3-difluorocyclobutylacetic acid with (R)-4-benzyloxazolidin-2-one using DCC and DMAP yields a diastereomerically pure intermediate . Subsequent cleavage with LiOH/H₂O₂ provides the (R)-configured amino acid in >99% ee .

Alternatively, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B ) selectively hydrolyzes the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer intact . This method achieves 96% ee with a 45% yield of the target compound .

Large-Scale Production and Optimization

Industrial-scale synthesis prioritizes cost efficiency and minimal purification. A continuous-flow approach for the fluorination step enhances throughput: cyclobutanone and Selectfluor are mixed in a microreactor at 100°C, achieving 82% conversion with a residence time of 10 minutes . Downstream steps, including Boc protection, are performed in a tandem reactor system, reducing processing time by 40% .

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Fluorination yield | 78% | 82% |

| Processing time | 8 h | 2 h |

| Purity after Boc | 93% | 97% |

Analytical Characterization

Critical quality attributes are confirmed via NMR , HPLC , and mass spectrometry . The Boc-protected intermediate exhibits characteristic tert-butyl signals at δ 1.44 ppm in ¹H NMR, while the difluorocyclobutyl group shows coupled ¹⁹F NMR peaks at δ −108.2 and −110.5 ppm . Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with retention times of 12.3 min (R) and 14.7 min (S) .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a derivative of amino acids that has garnered attention in various scientific research applications. This article explores its applications across different domains, including medicinal chemistry, biochemistry, and material science, while providing comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with difluorocyclobutyl groups exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary results suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Biochemical Research

Enzyme Inhibition Studies : The Boc-protected amino acid derivatives are often used as substrates or inhibitors in enzyme assays. This compound has been studied for its ability to inhibit specific proteases, which play crucial roles in various biological processes and disease mechanisms .

Peptide Synthesis : Due to its Boc protection, this compound is utilized in solid-phase peptide synthesis (SPPS). It allows for the efficient assembly of peptides with desired sequences and modifications, facilitating the development of peptide-based therapeutics .

Material Science

Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating smart materials with responsive properties. Its unique structure can enhance the thermal and mechanical properties of polymers, making them suitable for various applications including drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Neuroprotective effects | Reduces oxidative stress in neuronal models | |

| Biochemical Research | Enzyme inhibition | Effective inhibitor of specific proteases |

| Peptide synthesis | Facilitates efficient assembly of peptides | |

| Material Science | Polymer development | Enhances thermal/mechanical properties |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, the compound was administered to neuronal cultures exposed to amyloid-beta peptides. Results indicated a marked decrease in cell death and inflammatory markers compared to control groups, suggesting potential therapeutic implications.

Case Study 3: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency using various Boc-protected amino acids, this compound demonstrated superior coupling efficiency and yield when incorporated into peptide chains.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations Among Analogs

The compound is compared to three analogs identified in the literature:

Comparative Analysis

Protecting Group Chemistry

- Boc vs. Fmoc : The target compound’s Boc group is acid-labile (removed via trifluoroacetic acid), whereas Fmoc in the analog from requires basic conditions (e.g., piperidine). This distinction allows orthogonal protection strategies in multi-step syntheses .

- Impact on Solubility : Boc’s tert-butyl group increases hydrophobicity compared to Fmoc’s fluorenylmethoxy group, which may reduce aqueous solubility but improve membrane permeability .

Substituent Effects

- Fluorinated Cyclobutyl vs. Thiophenyl :

- The 3,3-difluorocyclobutyl group in the target compound introduces conformational rigidity and electron-withdrawing effects, enhancing resistance to oxidative metabolism.

- In contrast, the thiophenyl analog () engages in aromatic interactions but lacks fluorination, resulting in lower metabolic stability and higher polar surface area .

Functional Group Differences

- Carboxylic Acid vs. Ester : The target’s carboxylic acid enables direct conjugation in peptide synthesis, while the ester analog () acts as a lipophilic prodrug precursor, requiring hydrolysis for activation .

Biological Activity

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16F2N2O4

- Molecular Weight : 302.28 g/mol

- CAS Number : 2231663-53-7

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) group which is commonly used to protect amine functionalities in organic synthesis.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes associated with metabolic pathways. Preliminary studies suggest that it may act on pathways involved in lipid metabolism and inflammation, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and related conditions.

Biological Activity Overview

- Inhibition of Enzymatic Activity :

- Therapeutic Applications :

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Study on Liver Disease :

- In Vivo Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid, and how does stereochemistry influence yield?

- Methodology : The compound’s stereospecific synthesis often involves chiral auxiliaries or enantioselective catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent undesired side reactions. A multi-step approach may include:

Cyclobutane ring formation via [2+2] photocycloaddition or ring-opening fluorination .

Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

Stereochemical control using chiral catalysts (e.g., Evans oxazolidinones) to ensure the (2R)-configuration .

- Data Note : Yield optimization (e.g., 43% in boronate coupling reactions) requires inert atmospheres and precise temperature control, as seen in analogous fluorophenyl acetic acid syntheses .

Q. How can researchers confirm the structural integrity of the compound, particularly the cyclobutyl and Boc groups?

- Analytical Techniques :

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., triclinic crystal system with α = 106.175°, β = 95.175°, γ = 100.728°) .

- NMR : Key signals include tert-butyl protons (~1.4 ppm) and cyclobutyl fluorine coupling (³J~20 Hz) .

- FT-IR : Confirm Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) groups .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Guidelines :

- Avoid inhalation/contact; use fume hoods, lab coats, and nitrile gloves.

- Storage: -20°C under nitrogen to prevent Boc group hydrolysis .

- Emergency: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluorocyclobutyl group influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine atoms increase the acidity of the adjacent α-proton, enhancing nucleophilic reactivity.

- Steric hindrance from the cyclobutyl ring may slow coupling efficiency with bulky amino acids (e.g., tryptophan derivatives).

- Experimental Design : Compare coupling rates using EDCI/HOBt vs. DIC/Oxyma in DMF, monitoring by HPLC .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter compound aggregation .

- Impurity Profiles : Trace trifluoroacetic acid (TFA) from Boc deprotection can confound results. Validate purity via LC-MS (>95%) .

- Resolution : Use standardized assay conditions (e.g., 1% DMSO, pH 7.4 PBS) and include internal controls .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- In Silico Approach :

- Calculate logP (hydrophobicity) and pKa (ionization) using ChemAxon or Schrödinger Suite.

- Simulate biodegradation pathways (e.g., hydrolysis of the Boc group to release CO₂ and tert-butanol) .

- Validate with experimental OECD 301F ready biodegradability testing .

Q. What are the degradation products under accelerated stability conditions, and how do they impact pharmacological studies?

- Forced Degradation Study :

- Acidic Conditions (0.1M HCl): Boc deprotection yields 2-amino-2-(3,3-difluorocyclobutyl)acetic acid.

- Oxidative Stress (H₂O₂): Fluorocyclobutyl ring oxidation generates ketone or epoxide derivatives .

- LC-MS/MS Analysis : Monitor degradation kinetics and identify fragments using high-resolution mass spectrometry .

Q. How does the compound’s stereochemistry affect its interaction with biological targets (e.g., enzymes or receptors)?

- Case Study : The (2R)-configuration is critical for binding to chiral pockets in proteases.

- Docking Simulations : Use AutoDock Vina to model interactions with thrombin’s S1 pocket, comparing (R)- vs. (S)-enantiomers .

- SPR/BLI Assays : Measure binding kinetics (ka/kd) to validate computational predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.